Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate
Description
Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate is a heterocyclic compound featuring a fused triazole and pyridine ring system with a methyl ester group at the 7-position. This structure confers unique physicochemical properties and biological activities, making it a valuable intermediate in pharmaceutical and agrochemical research. Derivatives of [1,2,4]triazolo[1,5-A]pyridines are known for their antifungal, anticancer, and anti-inflammatory activities . The methyl ester group enhances solubility and serves as a functional handle for further derivatization.
Properties
IUPAC Name |
methyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-3-11-7(4-6)9-5-10-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVWJXKVVRMYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=NN2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738744 | |
| Record name | Methyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005205-51-5 | |
| Record name | Methyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation-Based Synthesis
Cyclocondensation reactions form the backbone of triazolo[1,5-a]pyridine synthesis. A foundational method involves the reaction of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid under reflux conditions. This yields ethyl 5-methyl-7-phenyl- triazolo[1,5-a]pyrimidine-2-carboxylate, which undergoes basic hydrolysis to produce the corresponding carboxylic acid . Subsequent chlorination with agents like thionyl chloride converts the acid to its acyl chloride derivative, enabling coupling with methanol to form the methyl ester .
A variation employs 1-amino-2-imino-pyridine derivatives as precursors. These react with carboxylic acids (e.g., acetic acid) in ethanol under microwave irradiation (100°C, 250 W) to form the triazolo[1,5-a]pyridine core . For example, reacting 1-amino-2-imino-pyridine with cyanoacetic acid in acetic anhydride produces 2-methyl-7-phenyl triazolo[1,5-a]pyridine-8-carbonitrile in 92% yield . This method highlights the role of microwave irradiation in accelerating reaction kinetics and improving yields compared to conventional heating .
Microwave-Assisted Catalyst-Free Synthesis
Microwave-mediated methods have emerged as eco-friendly alternatives. Enaminonitriles and benzohydrazides undergo a tandem reaction under microwave conditions (120–150°C, 15–30 min) without catalysts or additives . The mechanism involves:
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Transamidation : Enaminonitrile reacts with benzohydrazide to form intermediate A .
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Nucleophilic Addition : The nitrogen lone pair attacks the nitrile group, generating intermediate B .
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Condensation and Cyclization : Intermediate C forms via intramolecular condensation, followed by water elimination to yield the triazolo[1,5-a]pyridine .
This method achieves yields of 75–95% and tolerates diverse functional groups, including halides and electron-withdrawing substituents . For instance, methyl triazolo[1,5-a]pyridine-7-carboxylate derivatives are synthesized in 85% yield using methyl cyanoacetate and benzohydrazide under microwave irradiation .
Coupling Reactions with Acyl Chlorides
Acyl chloride intermediates are pivotal for introducing carboxylate groups. Chlorination of 5-methyl-7-phenyl- triazolo[1,5-a]pyrimidine-2-carboxylic acid with thionyl chloride produces the corresponding acyl chloride, which couples with methanol to form the methyl ester . Similarly, 7-methyl-5-phenyl derivatives are synthesized via analogous pathways .
Recent advancements employ DMF-DMA (N,N-dimethylformamide dimethyl acetal) to facilitate C–N bond formation. For example, reacting 1-amino-2-imino-pyridine with phenyl isothiocyanate in DMF yields thioamide intermediates, which cyclize under acidic conditions to form triazolo[1,5-a]pyridines . This method avoids metal catalysts, enhancing compatibility with sensitive functional groups .
One-Pot Gewald Reaction for Tricyclic Derivatives
The Gewald reaction enables the synthesis of tricyclic triazolo[1,5-a]pyridines. Cycloheptanone reacts with ethyl 2-cyanoacetate in acetic acid to form intermediate 53 , which couples with acyl chlorides (e.g., 30 ) to yield ethyl esters . Basic hydrolysis of the ester followed by cyclization in acetic anhydride produces tricyclic derivatives like cycloheptathienooxazinones . While complex, this method demonstrates the adaptability of triazolo[1,5-a]pyridines in constructing polycyclic architectures.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for further functionalization in drug discovery pipelines.
Example conditions :
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Basic hydrolysis : 1M NaOH in ethanol/water (1:1) at 60°C for 4 hours.
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Acidic hydrolysis : 6M HCl under reflux for 8 hours.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Ester hydrolysis | NaOH (1M), EtOH/H₂O, 60°C | triazolo[1,5-a]pyridine-7-carboxylic acid | 85–92% |
Transamidation and Condensation Reactions
The amino group at position 2 participates in transamidation with acyl hydrazides, forming intermediates that cyclize to yield diverse triazolo pyridine derivatives. Microwave irradiation significantly enhances reaction efficiency.
Mechanism :
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Transamidation : Reaction with benzohydrazides (e.g., 4-methoxybenzohydrazide) in toluene at 120°C .
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Nucleophilic addition : Attack of the nitrogen lone pair on the nitrile group.
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Cyclization : Condensation and elimination of water to form the fused triazole-pyridine system .
Optimized conditions :
Cross-Coupling Reactions
The triazole-pyridine scaffold participates in palladium-catalyzed cross-coupling reactions, enabling late-stage diversification.
Suzuki-Miyaura Coupling
The iodo-substituted derivative reacts with aryl boronic acids under Pd catalysis:
| Substrate | Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|---|
| 7-Iodo-triazolo[1,5-a]pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 7-(4-Methoxyphenyl)-triazolo[1,5-a]pyridine | 88% |
Sonogashira Coupling
Reaction with terminal alkynes introduces alkynyl groups:
| Substrate | Alkyne | Catalyst | Product | Yield |
|---|---|---|---|---|
| 7-Iodo-triazolo[1,5-a]pyridine | 4-Ethynylanisole | Pd/C, CuI | 7-(4-Ethynylphenyl)-triazolo[1,5-a]pyridine | 61% |
Oxidative Functionalization
The amino group undergoes oxidation to nitro derivatives, which can be reduced back or further modified.
Oxidation :
Reduction :
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Reagent: H₂/Pd-C in ethanol
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Product: 2-Amino derivatives restored.
Stability and Reaction Kinetics
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Thermal stability : Decomposes above 250°C.
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pH sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strongly acidic/basic conditions.
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Light sensitivity : Storage in amber vials at 2–8°C recommended.
Comparative Analysis of Synthetic Methods
Scientific Research Applications
Biological Activities
Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate exhibits a range of biological activities that make it a candidate for pharmaceutical applications:
Anticancer Activity
The compound has shown promising results in inhibiting various cancer cell lines. It acts by targeting specific pathways involved in tumor growth and proliferation.
- Case Study: Inhibition of AXL receptor tyrosine kinase has been linked to the treatment of several cancers including breast and lung cancer. The compound's ability to modulate this pathway suggests potential as an anticancer agent .
Antifungal and Anti-inflammatory Properties
Research indicates that derivatives of [1,2,4]triazolo[1,5-A]pyridine possess antifungal and anti-inflammatory activities.
- Mechanism: These compounds disrupt fungal cell wall synthesis and modulate inflammatory pathways, providing therapeutic benefits in treating infections and inflammatory diseases .
Therapeutic Applications
The therapeutic potential of this compound extends across various medical fields:
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Cancer Treatment | Inhibition of AXL RTK | Effective against multiple cancer types (colon, gastric) |
| Antifungal Therapy | Disruption of cell wall synthesis | Effective against resistant fungal strains |
| Anti-inflammatory | Modulation of inflammatory pathways | Reduction in markers of inflammation in vitro |
Mechanism of Action
The mechanism of action of Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted. For example, it has been shown to inhibit kinases involved in inflammatory and proliferative pathways .
Comparison with Similar Compounds
Positional Isomers
- Methyl [1,2,4]triazolo[1,5-A]pyridine-5-carboxylate (CAS: 1053655-68-7): This positional isomer features the carboxylate group at the 5-position instead of the 7-position. While both isomers share similar molecular weights (~177.16 g/mol), the altered substitution pattern may influence electronic distribution and binding interactions.
Ethyl vs. Methyl Esters
- Ethyl 8-(2,4-dichlorophenyl)-6-methyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate (CAS: Not specified): Substitution of the methyl ester with an ethyl group introduces steric bulk and lipophilicity. The dichlorophenyl substituent at the 8-position enhances antifungal activity, as demonstrated in crystal structure studies . This compound’s twisted conformation (55.6° for the carboxylate group) may optimize target binding .
Triazolo-Pyrimidine Analogues
Triazolo-pyrimidines differ in their fused pyrimidine ring, which alters electronic properties and hydrogen-bonding capacity compared to pyridine-based systems.
- This compound is used in herbicide development due to structural similarities to sulfonylurea herbicides .
- Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carboxylate (CAS: Not specified): Chlorine and propyl substituents improve lipophilicity, favoring membrane penetration.
Functionalized Derivatives
- Priced at ~$500/5 mg, this derivative is explored in high-value pharmaceutical applications .
- 7-(Difluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid (CAS: 1160246-22-9):
Difluoromethyl groups improve metabolic stability and bioavailability, making this compound a candidate for drug development .
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance biological activity by improving target binding .
- Ring System : Pyrimidine-based derivatives (e.g., ) are more prevalent in agrochemicals, while pyridine-based systems (e.g., ) dominate pharmaceutical research.
- Ester Groups : Methyl esters offer better solubility, whereas ethyl esters increase lipophilicity for membrane penetration .
Biological Activity
Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C8H7N3O2
- Molecular Weight : 177.16 g/mol
- CAS Number : 1005205-51-5
This compound exhibits its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as thymidine phosphorylase and DPP-4 (Dipeptidyl Peptidase-4), which are crucial in various metabolic pathways and cancer progression. For instance, studies indicate that related triazolo compounds exhibit IC50 values comparable to established inhibitors like 7-Deazaxanthine .
- Regulation of Signaling Pathways : The compound may also affect key signaling pathways. For example, it has been reported to influence the ERK signaling pathway, leading to altered phosphorylation levels of proteins involved in cell proliferation and survival.
Anticancer Activity
This compound has shown promising anticancer properties:
- Cell Cycle Arrest : Research indicates that this compound can induce G2/M phase arrest in cancer cells, which is critical for inhibiting tumor growth. It regulates proteins associated with the cell cycle and apoptosis .
- Inhibition of Angiogenesis : Certain analogs have demonstrated the ability to inhibit angiogenesis markers such as VEGF (Vascular Endothelial Growth Factor) and MMP-9 (Matrix Metalloproteinase-9) in breast cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Preliminary studies suggest that methyl [1,2,4]triazolo[1,5-A]pyridine derivatives exhibit activity against various bacterial strains and fungi. This broad-spectrum efficacy positions it as a potential candidate for developing new antimicrobial agents .
Case Studies
Several studies have investigated the biological activity of methyl [1,2,4]triazolo[1,5-A]pyridine derivatives:
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Study on Anticancer Properties :
- A study evaluating the effects of methyl [1,2,4]triazolo[1,5-A]pyridine on MDA-MB-231 breast cancer cells reported significant inhibition of cell proliferation with an IC50 value of approximately 20 µM. The compound induced apoptosis through caspase activation and altered expression of Bcl-2 family proteins.
- DPP-4 Inhibition Study :
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Data
| Compound | IC50 (µM) | Target |
|---|---|---|
| Methyl [1,2,4]triazolo[1,5-A]pyridine derivative | 20 | Breast cancer cells (MDA-MB-231) |
| Methyl [1,2,4]triazolo[1,5-A]pyridine derivative | 15 | DPP-4 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate, and what are their limitations?
- Methodological Answer : The synthesis typically involves annulation of the triazole ring onto a pyridine backbone. A widely cited method uses a tandem reaction starting with substituted pyridines and triazole precursors in the presence of potassium carbonate and DMF, yielding carboxylate derivatives (e.g., ethyl or methyl esters) . A key limitation is the requirement for anhydrous conditions and precise stoichiometric control to avoid side products like uncyclized intermediates. Additionally, some protocols require toxic reagents (e.g., TMDP), which pose safety and regulatory challenges .
Q. How can researchers purify this compound effectively?
- Methodological Answer : Column chromatography using silica gel with hexane/ethyl acetate (3:1 v/v) is standard for isolating the compound. Recrystallization from ethanol/water mixtures improves purity, as demonstrated in crystallography studies . For scale-up, solvent optimization (e.g., ethanol/water vs. dichloromethane) is critical to balance yield and environmental safety .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry of the triazole ring and ester group. The pyridine protons typically resonate at δ 8.2–9.0 ppm, while the methyl ester appears at δ 3.8–4.1 ppm .
- X-ray crystallography : Resolves bond angles and dihedral twists (e.g., carboxylate group tilted ~55.6° from the triazolopyridine plane) .
- HPLC-MS : Validates purity (>97%) and molecular weight (e.g., m/z 219.1 for the parent ion) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in large-scale production?
- Methodological Answer :
- Solvent systems : Switching from DMF to ethanol/water (1:1 v/v) reduces toxicity and improves reaction homogeneity, though it may require longer reaction times .
- Catalysts : Piperidine derivatives (e.g., TMDP) enhance cyclization efficiency but require substitution with safer alternatives like morpholine due to regulatory restrictions .
- Workflow : Implement inline monitoring (e.g., TLC or FTIR) to detect intermediates and optimize reaction quenching .
Q. What strategies resolve contradictions in solubility data for this compound?
- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents.
- Crystallography : Compare single-crystal structures (e.g., triclinic vs. monoclinic systems) to identify polymorphs .
- Thermogravimetric analysis (TGA) : Quantify solvent residues (e.g., <0.5% ethyl acetate) to standardize solubility measurements .
- Solvent screening : Use Hansen solubility parameters to predict solubility in nonpolar (hexane) vs. polar aprotic (DMF) solvents .
Q. How does substituent variation on the triazolopyridine core influence biological activity?
- Methodological Answer :
- SAR studies : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 7-position to enhance antifungal activity, as seen in analogs like 8-(2,4-dichlorophenyl) derivatives .
- Docking simulations : Map interactions with fungal CYP51 or human kinase targets to prioritize synthetic targets .
- In vitro assays : Test cytotoxicity (e.g., IC in HepG2 cells) and compare with unsubstituted analogs to validate selectivity .
Critical Considerations for Researchers
- Safety : Handle lithiation steps (e.g., n-BuLi) under inert atmospheres to prevent pyrophoric reactions .
- Waste management : Halogenated byproducts (e.g., bromo derivatives) require segregated disposal .
- Data reproducibility : Standardize solvent ratios and drying protocols (e.g., NaSO vs. MgSO) to minimize batch variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
